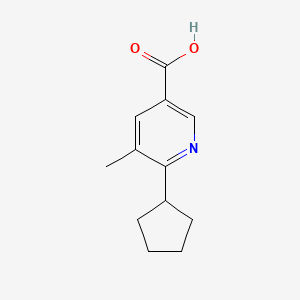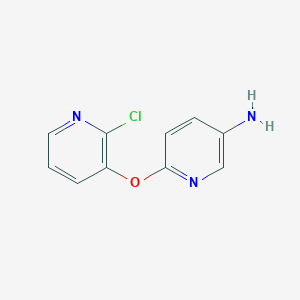
6-Cyclopentyl-5-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopentyl-5-methylnicotinic acid is an organic compound belonging to the class of nicotinic acids It features a cyclopentyl group and a methyl group attached to the nicotinic acid core, which is a pyridine ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-5-methylnicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is carried out at elevated temperatures and requires careful management of by-products such as nitrous oxide.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopentyl-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and cyclopentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydropyridine compounds, and substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
6-Cyclopentyl-5-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: It is used in the production of various nicotinic acid derivatives with industrial applications
Mécanisme D'action
The mechanism of action of 6-Cyclopentyl-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors and related pathways. The compound may also influence the metabolism of nicotinic acid within cells, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid:
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects in topical applications.
Cyclopentyl Methyl Ether: An eco-friendly solvent used in various organic reactions.
Uniqueness
6-Cyclopentyl-5-methylnicotinic acid is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
6-cyclopentyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10(12(14)15)7-13-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
Clé InChI |
LOLSYVDJYLVLAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C2CCCC2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Bis[2-(dimethylamino)ethyl]urea](/img/structure/B8293298.png)

![3-Benzylidene-8-azabicyclo[3.2.1]octane](/img/structure/B8293315.png)


![Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate](/img/structure/B8293336.png)

![5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8293351.png)





![(1-Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-ylmethyl)-methyl-amine](/img/structure/B8293404.png)
